molecular formula C9H6BrNS B15045503 4-(2-Bromo-3-thienyl)pyridine

4-(2-Bromo-3-thienyl)pyridine

Cat. No.: B15045503
M. Wt: 240.12 g/mol
InChI Key: VSRLCTNTPRRTQK-UHFFFAOYSA-N
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Description

4-(2-bromothiophen-3-yl)pyridine is an organic compound that features a pyridine ring substituted with a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(2-bromothiophen-3-yl)pyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. For 4-(2-bromothiophen-3-yl)pyridine, the reaction would involve coupling 2-bromothiophene with a pyridine boronic acid under mild conditions .

Industrial Production Methods

Industrial production of 4-(2-bromothiophen-3-yl)pyridine may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-bromothiophen-3-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridines .

Scientific Research Applications

4-(2-bromothiophen-3-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-bromothiophen-3-yl)pyridine depends on its specific application. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps. The pyridine and thiophene rings can interact with various molecular targets, influencing their reactivity and properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromothiophen-3-yl)pyridine
  • 3-(2-bromothiophen-3-yl)pyridine
  • 4-(5-bromothiophen-2-yl)pyridine

Uniqueness

4-(2-bromothiophen-3-yl)pyridine is unique due to the specific positioning of the bromothiophene moiety on the pyridine ring. This positioning can influence its reactivity and the types of reactions it can undergo, making it a valuable compound for specific synthetic applications .

Properties

Molecular Formula

C9H6BrNS

Molecular Weight

240.12 g/mol

IUPAC Name

4-(2-bromothiophen-3-yl)pyridine

InChI

InChI=1S/C9H6BrNS/c10-9-8(3-6-12-9)7-1-4-11-5-2-7/h1-6H

InChI Key

VSRLCTNTPRRTQK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(SC=C2)Br

Origin of Product

United States

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